![molecular formula C14H14ClNO4S B14411214 1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate CAS No. 86879-84-7](/img/structure/B14411214.png)
1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry . This compound is characterized by its unique structure, which includes a naphtho[1,2-D][1,3]thiazol-1-ium core with ethyl and methyl substituents, and a perchlorate counterion.
Preparation Methods
The synthesis of 1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate typically involves the reaction of naphtho[1,2-D][1,3]thiazole derivatives with ethylating and methylating agents under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate can be compared with other thiazole derivatives, such as:
1-Ethyl-2-(2-methoxy-1-propenyl)naphtho[1,2-D][1,3]thiazol-1-ium methyl sulfate: Similar structure but different substituents and counterion.
1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium toluene-4-sulfonate: Similar core structure but different counterion.
The uniqueness of this compound lies in its specific substituents and perchlorate counterion, which may impart distinct chemical and biological properties.
Properties
CAS No. |
86879-84-7 |
|---|---|
Molecular Formula |
C14H14ClNO4S |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
1-ethyl-2-methylbenzo[e][1,3]benzothiazol-1-ium;perchlorate |
InChI |
InChI=1S/C14H14NS.ClHO4/c1-3-15-10(2)16-13-9-8-11-6-4-5-7-12(11)14(13)15;2-1(3,4)5/h4-9H,3H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RAFLRQGRYVCREL-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14411150.png)
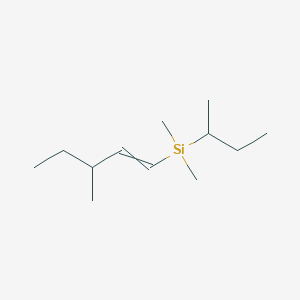
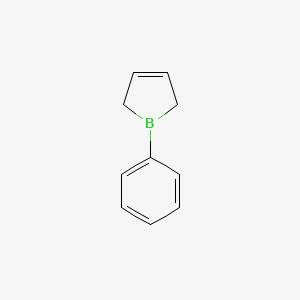
![2-[(Benzenesulfonyl)methyl]-N-phenylprop-2-enamide](/img/structure/B14411161.png)
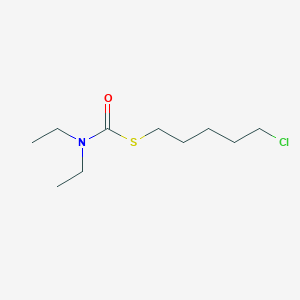

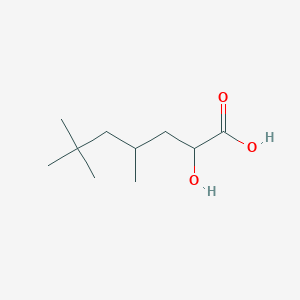
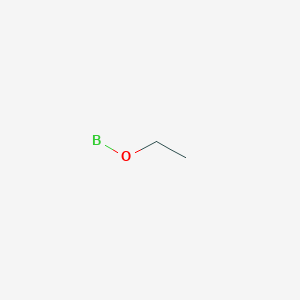
![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)

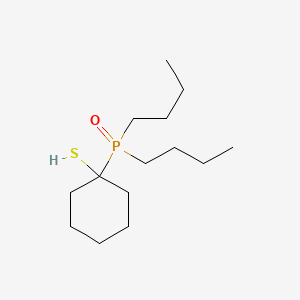
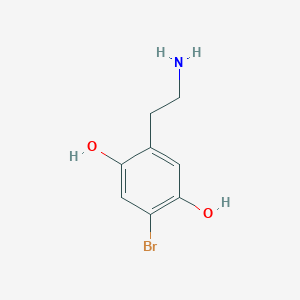
![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
